molecular formula C9H15N B2817117 1-(Prop-2-yn-1-yl)azepane CAS No. 53678-66-3

1-(Prop-2-yn-1-yl)azepane

Cat. No. B2817117
CAS RN: 53678-66-3
M. Wt: 137.226
InChI Key: ZGDDMEFVIIIJBM-UHFFFAOYSA-N
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Patent
US06908914B1

Procedure details

18.8 ml of a 3-bromopropyne solution at 80% in toluene are added dropwise to 20.8 ml of hexamethyleneamine and 27.9 g of potassium carbonate in 300 ml of acetonitrile. The reaction mixture is heated at 50° C. for 12 hours and 6 hours at 80° C. The reaction mixture is filtered, and the solvents are evaporated off under reduced pressure. Compound 4.1 is purified by distillation; b.p.=61° C. under a pressure of 26.7 Pa.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[CH:4].[CH2:5]1N2CN3CN(C2)C[N:6]1[CH2:13]3.C(=O)([O-])[O-].[K+].[K+].[C:21]1(C)[CH:26]=CC=[CH:23][CH:22]=1>C(#N)C>[CH2:2]([N:6]1[CH2:13][CH2:23][CH2:22][CH2:21][CH2:26][CH2:5]1)[C:3]#[CH:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.8 mL
Type
reactant
Smiles
BrCC#C
Name
Quantity
20.8 mL
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
27.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Compound 4.1 is purified by distillation

Outcomes

Product
Name
Type
Smiles
C(C#C)N1CCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.